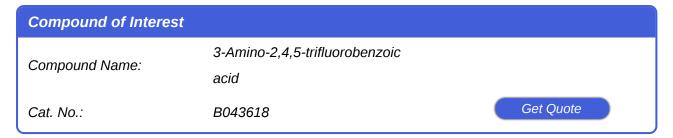


Physicochemical characteristics of 3-Amino-2,4,5-trifluorobenzoic acid

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An In-depth Technical Guide to the Physicochemical Characteristics of **3-Amino-2,4,5-trifluorobenzoic acid**

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of **3-Amino-2,4,5-trifluorobenzoic acid** (CAS No: 119385-80-7). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's key physical and chemical properties, presents detailed experimental protocols for their determination, and includes visualizations to illustrate experimental workflows and structural-property relationships. The presence of an amino group, a carboxylic acid, and multiple fluorine atoms imparts unique properties to this molecule, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly novel bactericides.[1][2]

Molecular Structure and Identity

3-Amino-2,4,5-trifluorobenzoic acid is an aromatic organic compound.[2] Its structure consists of a benzoic acid core substituted with an amino group (-NH2) at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions.[1][2] This substitution pattern significantly influences its electronic properties, reactivity, and overall physicochemical profile.[2]

Table 1: Compound Identification



Identifier	Value
IUPAC Name	3-Amino-2,4,5-trifluorobenzoic acid
CAS Number	119385-80-7
Molecular Formula	C7H4F3NO2[1][2]
Molecular Weight	191.11 g/mol [1]
InChI	InChI=1S/C7H4F3NO2/c8-3-1- 2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13) [2][3]

| SMILES | C1=C(C(=C(C(=C1F)F)N)F)C(=O)O[2][3] |

Physicochemical Properties

The physicochemical properties of **3-Amino-2,4,5-trifluorobenzoic acid** are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems, including reaction kinetics, formulation, and bioavailability.

Table 2: Summary of Physicochemical Data



Property	Value
Melting Point	133-136 °C[1]
Boiling Point	306.4 °C at 760 mmHg[1]
Density	1.635 g/cm ³ [1]
pKa (Predicted)	3.03 ± 0.10[1]
Flash Point	139.1 °C[1]
Vapor Pressure	0.000337 mmHg at 25°C[1]
Refractive Index	1.553[1]
Solubility	Quantitative data is not readily available. The presence of fluorine atoms is known to enhance lipophilicity, suggesting solubility in organic solvents.[2]

| Spectral Data | Specific experimental NMR, IR, or Mass Spectrometry data were not available in the consulted resources. |

Caption: Relationship between molecular structure and key properties.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of **3-Amino-2,4,5-trifluorobenzoic acid**.

Melting Point Determination (Capillary Method)

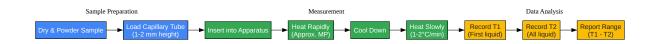
This protocol describes the determination of the melting point range using a standard melting point apparatus.[4][5]

Methodology:

• Sample Preparation: Ensure the **3-Amino-2,4,5-trifluorobenzoic acid** sample is completely dry and finely powdered.[5] A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]



- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]
- Initial Determination: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.
- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[7]
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[4] The melting point is reported as the range T1-T2. A narrow range (0.5-1.0°C) is indicative of high purity.



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Caption: Workflow for melting point determination.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly precise method.[8][9][10]

Methodology:

- Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]
- Sample Preparation: Accurately weigh a sample of 3-Amino-2,4,5-trifluorobenzoic acid
 and dissolve it in a suitable solvent (e.g., deionized water, or a water/co-solvent mixture if



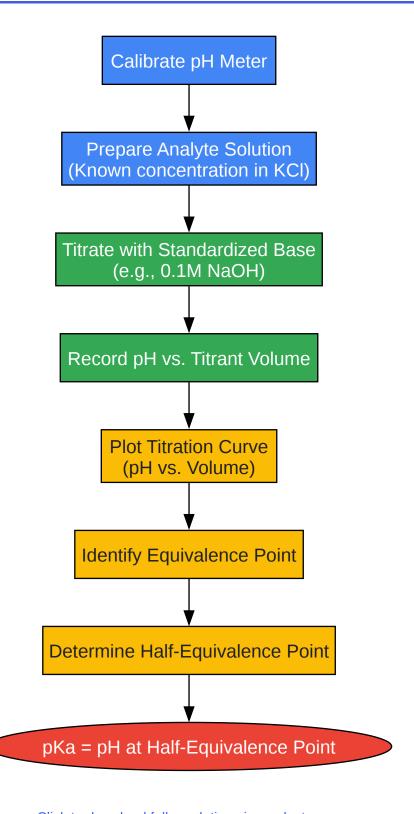




solubility is low) to a known concentration (e.g., 1 mM).[8] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCI.[8]

- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.[8]
- Titration: Titrate the solution by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).[8] After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
- Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11] This corresponds to the inflection point on the curve.[8][10]





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Caption: Workflow for pKa determination via potentiometric titration.

Solubility Determination (Shake-Flask Method)



This protocol describes the equilibrium solubility measurement using the traditional shake-flask method, which is suitable for determining solubility in various solvents.[12]

Methodology:

- Preparation: Add an excess amount of solid 3-Amino-2,4,5-trifluorobenzoic acid to a
 known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.[13] The
 solvent and solute must be of high purity.[12]
- Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or water bath is used for this purpose.[14]
- Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the saturated solution) without disturbing the solid residue.[12] Filtration through a syringe filter (e.g., 0.45 μm) is recommended to remove any fine particulates.
- Concentration Analysis: Determine the concentration of the dissolved compound in the
 filtered sample using a suitable analytical method, such as UV-Vis spectrophotometry or
 High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is
 required for quantification.
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.



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Caption: Workflow for solubility determination (shake-flask method).



Applications in Research and Development

3-Amino-2,4,5-trifluorobenzoic acid serves as a key chemical intermediate in the pharmaceutical industry.[1] It is particularly utilized in the synthesis of novel bactericides.[1] Specifically, it is a building block for creating 7-(azaspiroalkanyl)quinolonecarboxylates and their analogs, which have demonstrated potent bactericidal activity.[1] The incorporation of the trifluorinated phenyl moiety can enhance the biological activity and pharmacokinetic properties of the final drug candidates, making this compound a significant tool in addressing antibiotic resistance.[1]

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